2-(3-Bromophenyl)-6-chloropyrimidine-4-carboxylic acid
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Overview
Description
2-(3-Bromophenyl)-6-chloropyrimidine-4-carboxylic acid is an organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a bromophenyl group at the 2-position, a chlorine atom at the 6-position, and a carboxylic acid group at the 4-position of the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromophenyl)-6-chloropyrimidine-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki-Miyaura cross-coupling reaction, where a bromophenylboronic acid reacts with a halogenated pyrimidine derivative in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromophenyl)-6-chloropyrimidine-4-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromophenyl and chloropyrimidine moieties can participate in nucleophilic and electrophilic substitution reactions, respectively.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the carboxylic acid group.
Coupling Reactions: The bromophenyl group can be involved in coupling reactions such as Suzuki-Miyaura and Heck reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., ethanol or water), and bromophenylboronic acid.
Chlorination: Thionyl chloride or phosphorus pentachloride, solvent (e.g., dichloromethane).
Carboxylation: Carbon dioxide, base (e.g., sodium hydroxide), solvent (e.g., tetrahydrofuran).
Major Products
The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
2-(3-Bromophenyl)-6-chloropyrimidine-4-carboxylic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(3-Bromophenyl)-6-chloropyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structural features allow it to interact with various biological molecules, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
2-(3-Bromophenyl)-4,6-dichloropyrimidine: Similar structure but with an additional chlorine atom at the 4-position.
2-(3-Bromophenyl)-6-methylpyrimidine-4-carboxylic acid: Similar structure but with a methyl group at the 6-position instead of chlorine.
2-(3-Bromophenyl)-6-chloropyrimidine: Lacks the carboxylic acid group at the 4-position.
Uniqueness
2-(3-Bromophenyl)-6-chloropyrimidine-4-carboxylic acid is unique due to the combination of its bromophenyl, chloropyrimidine, and carboxylic acid groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H6BrClN2O2 |
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Molecular Weight |
313.53 g/mol |
IUPAC Name |
2-(3-bromophenyl)-6-chloropyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C11H6BrClN2O2/c12-7-3-1-2-6(4-7)10-14-8(11(16)17)5-9(13)15-10/h1-5H,(H,16,17) |
InChI Key |
TYTAQWVVWSZEEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NC(=CC(=N2)Cl)C(=O)O |
Origin of Product |
United States |
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